N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide
Overview
Description
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was developed in the 1990s by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases. However, due to its potential for abuse in sports, it has been banned by the World Anti-Doping Agency since 2009.
Mechanism of Action
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a wide range of biochemical and physiological effects in animal models and cell cultures. These include increased expression of genes involved in fatty acid oxidation, glucose uptake, mitochondrial biogenesis, and antioxidant defense; decreased expression of genes involved in lipogenesis, inflammation, and cell proliferation; and improved insulin sensitivity, glucose tolerance, and lipid profile.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has several advantages as a tool compound for laboratory experiments, including its high potency, selectivity, and stability, as well as its ability to activate PPARδ in various cell types and tissues. However, it also has some limitations, such as its potential for off-target effects, its dependence on PPARδ expression levels, and its sensitivity to metabolism and clearance in vivo.
Future Directions
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 and related compounds. These include:
1. Identification of novel PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the molecular mechanisms underlying the metabolic and cardiovascular effects of PPARδ activation.
3. Development of this compound 501516-based therapies for metabolic disorders, cardiovascular diseases, and cancer.
4. Exploration of the potential use of this compound 501516 as a performance-enhancing drug in sports.
5. Evaluation of the safety and efficacy of this compound 501516 in human clinical trials.
Conclusion:
In conclusion, this compound, or this compound 501516, is a synthetic compound that has been shown to activate PPARδ and exert beneficial effects on metabolism, cardiovascular function, and inflammation. While it has potential as a therapeutic agent, its use in sports is banned due to its potential for abuse. Further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In particular, it has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. It has also been found to have cardioprotective effects by reducing oxidative stress and improving mitochondrial function in the heart.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-25(16-24-12-17-8-18(13-24)10-19(9-17)14-24)23(26)15-27-22-7-6-20-4-2-3-5-21(20)11-22/h2-7,11,17-19H,8-10,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTISEDPEVGINK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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